

2-Acetyloxazole: A Technical Guide to its Physicochemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(Oxazol-2-yl)ethanone**

Cat. No.: **B1319422**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyloxazole, a five-membered heterocyclic ketone, represents a key structural motif in medicinal chemistry and natural product synthesis. Its unique electronic and structural features make it a versatile building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 2-acetyloxazole, alongside generalized experimental protocols for its synthesis and characterization. Due to a scarcity of publicly available experimental data for this specific compound, this guide leverages information on closely related oxazole derivatives to provide a predictive framework for its properties and reactivity.

Physicochemical Characteristics

While specific, experimentally verified data for 2-acetyloxazole is limited, a number of its physical properties have been estimated and are summarized in the table below. These values provide a useful starting point for experimental design and handling.

Property	Value (Estimated)	Source
Molecular Formula	C ₅ H ₅ NO ₂	-
Molecular Weight	111.10 g/mol	-
Appearance	Colorless to pale yellow liquid	
Boiling Point	177.00 - 178.00 °C @ 760.00 mm Hg	
Vapor Pressure	1.040 mmHg @ 25.00 °C	
Flash Point	142.00 °F (61.10 °C) (Closed Cup)	
Solubility	Soluble in water (2.157e+005 mg/L @ 25 °C)	
logP (o/w)	-0.213	

Spectroscopic Characterization (Predicted)

Direct experimental spectra for 2-acetyloxazole are not readily available in the scientific literature. However, based on the analysis of related oxazole and acetyl-heterocycle structures, the following spectroscopic characteristics can be predicted.

1H NMR Spectroscopy

The proton NMR spectrum of 2-acetyloxazole is expected to show distinct signals for the acetyl group protons and the protons on the oxazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the acetyl group and the heteroatoms in the oxazole ring.

- CH₃ (acetyl group): A singlet, likely in the region of δ 2.5-2.8 ppm.
- H4 and H5 (oxazole ring): Two doublets in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants would depend on the specific electronic environment of the oxazole ring.

13C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

- C=O (acetyl group): A signal in the downfield region, typically around δ 190-200 ppm.
- CH₃ (acetyl group): A signal in the aliphatic region, expected around δ 25-30 ppm.
- C2, C4, C5 (oxazole ring): Signals in the aromatic region, with C2 being the most downfield due to its position between two heteroatoms.

Infrared (IR) Spectroscopy

The IR spectrum of 2-acetyloxazole will be characterized by the stretching vibrations of its key functional groups.

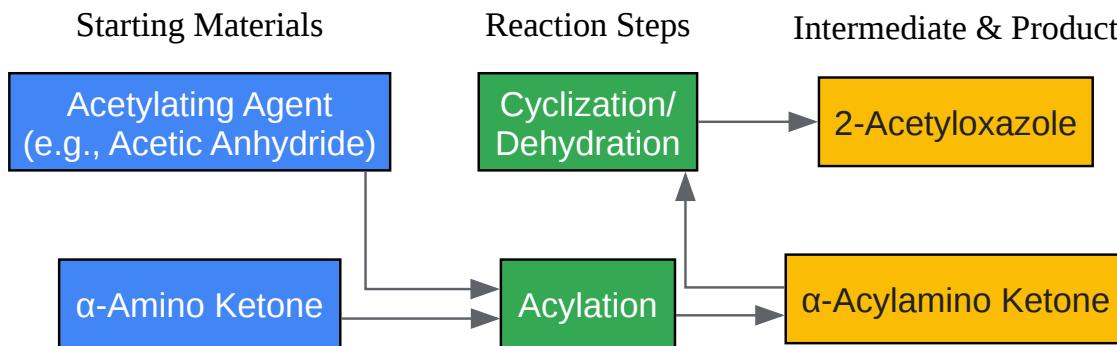
- C=O Stretch (ketone): A strong, sharp absorption band in the region of 1680-1720 cm⁻¹.
- C=N Stretch (oxazole ring): A medium to strong absorption band around 1600-1650 cm⁻¹.
- C-O-C Stretch (oxazole ring): Absorption bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 2-acetyloxazole (111.10 g/mol). Fragmentation patterns would likely involve the loss of the acetyl group (M-43) and cleavage of the oxazole ring.

Chemical Reactivity and Synthesis

The oxazole ring is a stable aromatic system. The acetyl group at the 2-position acts as an electron-withdrawing group, influencing the reactivity of the ring.


General Reactivity of the Oxazole Ring

- Electrophilic Aromatic Substitution: The oxazole ring is generally deactivated towards electrophilic attack due to the presence of the electronegative nitrogen and oxygen atoms.

- Nucleophilic Aromatic Substitution: The 2-position of the oxazole ring is susceptible to nucleophilic attack, especially if activated by an electron-withdrawing group like the acetyl group.
- Deprotonation: The proton at the C5 position is the most acidic proton on the oxazole ring and can be removed by strong bases.

Synthesis of 2-Substituted Oxazoles: A General Workflow

While a specific, validated protocol for the synthesis of 2-acetyloxazole is not readily available, a general and widely used method for the synthesis of 2-substituted oxazoles is the Robinson-Gabriel synthesis and its variations. This involves the cyclization of α -acylamino ketones. A general workflow for such a synthesis is depicted below.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of 2-acetyloxazole.

Representative Experimental Protocol for Oxazole Synthesis

The following is a generalized procedure for the synthesis of a 2-substituted oxazole, which could be adapted for the synthesis of 2-acetyloxazole.

Materials:

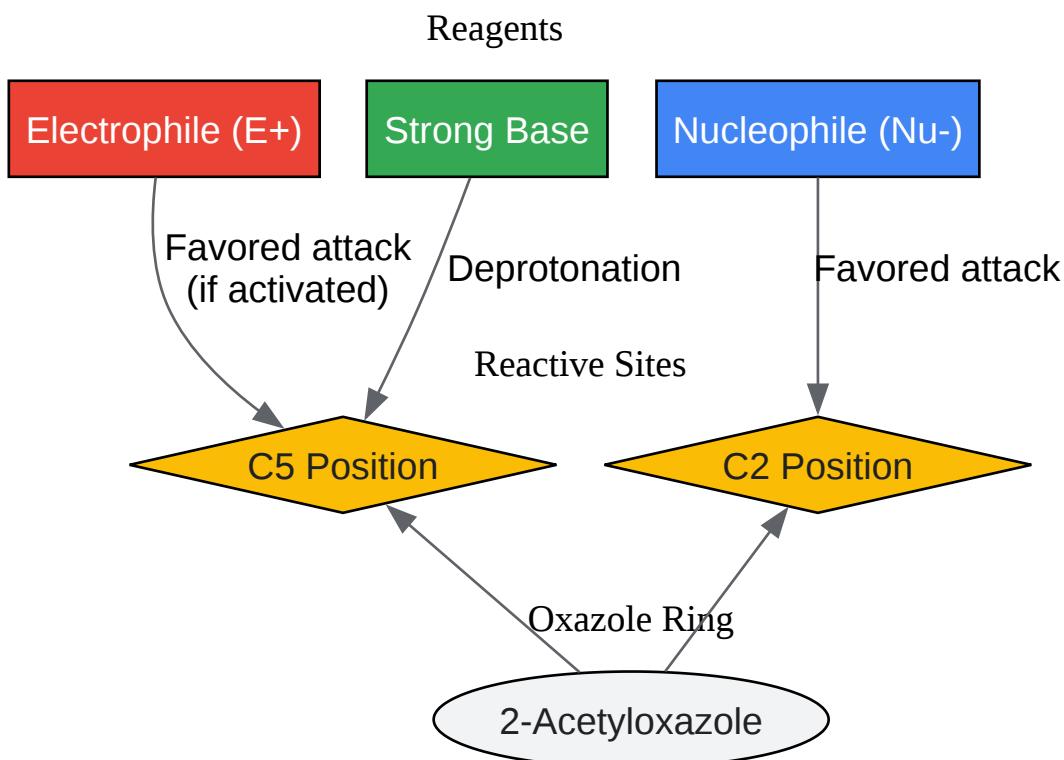
- α -Amino ketone hydrochloride
- Pyridine
- Acetyl chloride
- Dehydrating agent (e.g., phosphorus pentoxide, sulfuric acid)
- Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

- Acylation: The α -amino ketone hydrochloride is suspended in an anhydrous solvent. Pyridine is added, followed by the slow addition of acetyl chloride at low temperature (e.g., 0 °C). The reaction is stirred until completion (monitored by TLC).
- Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄) and the solvent is removed under reduced pressure to yield the crude α -acylamino ketone.
- Cyclization: The crude α -acylamino ketone is dissolved in a suitable solvent and treated with a dehydrating agent. The mixture is heated to reflux until the reaction is complete (monitored by TLC).
- Purification: The reaction mixture is cooled, and the solvent is removed. The residue is purified by column chromatography on silica gel to afford the 2-acetyloxazole.

Biological and Medicinal Significance

The oxazole moiety is a key component in a wide range of biologically active natural products and synthetic compounds. Oxazole derivatives have been reported to exhibit a variety of pharmacological activities, including:


- Anti-inflammatory
- Antimicrobial
- Anticancer

- Antiviral

The acetyl group at the 2-position of the oxazole ring can serve as a handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Logical Relationship of Oxazole Reactivity

The reactivity of the oxazole ring is a function of its electronic properties. The following diagram illustrates the key reactive sites and their susceptibility to different types of reagents.

[Click to download full resolution via product page](#)

Key reactive sites on the 2-acetyloxazole ring.

Conclusion

2-Acetyloxazole is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is currently

limited in the public domain, this guide provides a comprehensive overview of its predicted physicochemical properties, spectroscopic characteristics, and general synthetic approaches based on the well-established chemistry of oxazole derivatives. Further experimental investigation is warranted to fully elucidate the properties and reactivity of this promising molecule.

- To cite this document: BenchChem. [2-Acetylloxazole: A Technical Guide to its Physicochemical Properties and Synthetic Methodologies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1319422#physical-and-chemical-characteristics-of-2-acetylloxazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com